2-[3-[3-(Azetidin-1-yl)pyrazin-2-yl]oxyazetidin-1-yl]quinoline
Description
2-[3-[3-(Azetidin-1-yl)pyrazin-2-yl]oxyazetidin-1-yl]quinoline is a complex organic compound that features a quinoline core structure with azetidine and pyrazine functional groups
Properties
Molecular Formula |
C19H19N5O |
|---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
2-[3-[3-(azetidin-1-yl)pyrazin-2-yl]oxyazetidin-1-yl]quinoline |
InChI |
InChI=1S/C19H19N5O/c1-2-5-16-14(4-1)6-7-17(22-16)24-12-15(13-24)25-19-18(20-8-9-21-19)23-10-3-11-23/h1-2,4-9,15H,3,10-13H2 |
InChI Key |
YMKPOCLOOXWTOT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)C2=NC=CN=C2OC3CN(C3)C4=NC5=CC=CC=C5C=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-[3-(Azetidin-1-yl)pyrazin-2-yl]oxyazetidin-1-yl]quinoline typically involves multiple steps, starting with the preparation of the azetidine and pyrazine intermediates. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the correct formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
2-[3-[3-(Azetidin-1-yl)pyrazin-2-yl]oxyazetidin-1-yl]quinoline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while reduction may produce more saturated compounds.
Scientific Research Applications
2-[3-[3-(Azetidin-1-yl)pyrazin-2-yl]oxyazetidin-1-yl]quinoline has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[3-[3-(Azetidin-1-yl)pyrazin-2-yl]oxyazetidin-1-yl]quinoline involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
